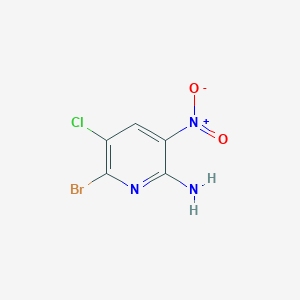

6-Bromo-5-chloro-3-nitropyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

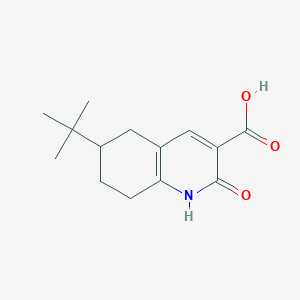

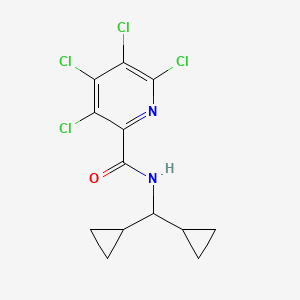

6-Bromo-5-chloro-3-nitropyridin-2-amine is a chemical compound with the CAS Number: 1936290-08-2 . It has a molecular weight of 252.45 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 6-Bromo-5-chloro-3-nitropyridin-2-amine is1S/C5H3BrClN3O2/c6-4-2(7)1-3(10(11)12)5(8)9-4/h1H,(H2,8,9) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

6-Bromo-5-chloro-3-nitropyridin-2-amine is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique

Synthesis and Catalysis

6-Bromo-5-chloro-3-nitropyridin-2-amine serves as a key intermediate in various chemical syntheses, illustrating its significant role in organic chemistry. A noteworthy application involves its use in the preparation of 5-Bromo-2-nitropyridine through hydrogen peroxide oxidation. This process highlights its potential for large-scale production, addressing challenges such as low conversion, high impurity content, and lack of reproducibility. The development of robust reaction conditions and appropriate safety boundaries has enabled a reproducible, safe protocol for this chemistry on a large scale (Agosti et al., 2017). Furthermore, the amination of polyhalopyridines catalyzed by a palladium-xantphos complex demonstrates selective transformations yielding high-purity products, indicating the compound's utility in fine chemical synthesis (Ji, Li, & Bunnelle, 2003).

Ligand Design for Coordination Chemistry

The compound is also pivotal in the synthesis of polydentate ligands, which are crucial for developing multifunctionalized bipyridine ligands and their subsequent applications in coordination chemistry. Such ligands are prepared from 6-bromo-5'-bromomethyl-2,2'-bipyridine, a derivative, through various functionalization reactions. These ligands have found applications ranging from lanthanide coordination with interesting luminescence properties to the design of complexes for bioconjugation and labeling (Charbonnière, Weibel, & Ziessel, 2002; Mameri, Charbonnière, & Ziessel, 2003).

Computational Chemistry and Molecular Modeling

In computational chemistry, 6-Bromo-5-chloro-3-nitropyridin-2-amine has been the subject of studies focusing on its molecular structure, electronic properties, and potential for ligand-protein interactions. Advanced computational techniques, including density functional theory (DFT) and molecular dynamics simulations, have been employed to explore its physiochemical parameters and reactivity. These studies are instrumental in assessing the molecule's suitability for biological applications, such as drug design, by examining its interactions with target proteins (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

6-bromo-5-chloro-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN3O2/c6-4-2(7)1-3(10(11)12)5(8)9-4/h1H,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEOSQGKWLNBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Br)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-chloro-3-nitropyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

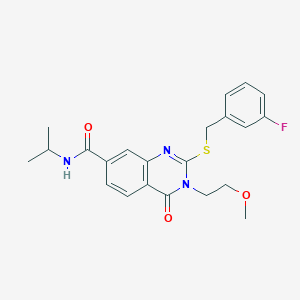

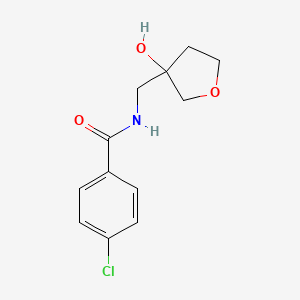

![(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698841.png)

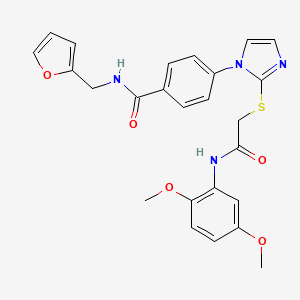

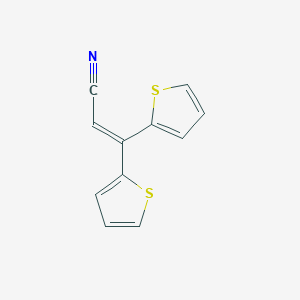

![5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2698848.png)

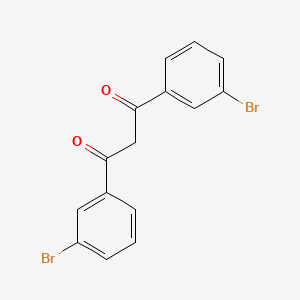

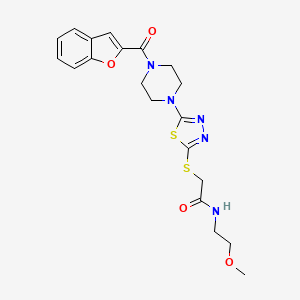

![8,9,11,12-Tetramethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline](/img/structure/B2698850.png)